molecular formula C13H19BrN2O2 B1603297 tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate CAS No. 939760-41-5

tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate

Cat. No.: B1603297
CAS No.: 939760-41-5
M. Wt: 315.21 g/mol
InChI Key: LSNWFWHKHZIBJO-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is a chemical building block of high interest in synthetic organic and medicinal chemistry. This compound features a primary amine functional group protected as a tert-butyl carbamate (Boc), a cornerstone of modern peptide synthesis and protecting group strategies. The presence of the bromine atom on the phenyl ring makes it a versatile precursor for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to construct more complex molecular architectures for drug discovery programs. The Boc-protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to liberate the free amine for further functionalization . As a result, this reagent is primarily used in the synthesis of potential pharmacologically active molecules, serving as a key intermediate in the development of new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWFWHKHZIBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585750
Record name tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-41-5
Record name 1,1-Dimethylethyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939760-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 2-Amino-2-(2-bromophenyl)ethyl Intermediate

A well-documented method involves the Boc protection of 2-amino-2-(2-bromophenyl)ethyl derivatives:

  • Starting Material: 2-nitro-4-bromoaniline or related 2-bromoaniline derivatives.
  • Solvent: Dichloromethane (DCM), 30 mL per 0.0362 mol substrate.
  • Base: Triethylamine, 1.5 equivalents relative to the amine.
  • Protecting Agent: Boc anhydride (tert-butyl dicarbonate), 1.3 equivalents.
  • Temperature: Reaction mixture cooled to 0°C during addition, then stirred at room temperature for 1 hour.
  • Workup: Reaction monitored by TLC; after completion, water is added, and the mixture is extracted with DCM. The organic layer is washed with water, brine, and dried over sodium sulfate.
  • Purification: Column chromatography using 30% ethyl acetate in hexane.
  • Yield: Approximately 91% of yellow solid product.
  • Characterization:
    • ^1H NMR (400 MHz, DMSO-d6): δ 9.15 (s, 1H, NH), other aromatic and Boc signals consistent with structure.
    • ^13C NMR (400 MHz, DMSO-d6): Signals at 152.5 ppm (Boc carbonyl), 79.5 ppm (Boc quaternary carbon), 28.4 ppm (Boc methyl groups).
    • HRMS confirms molecular weight consistent with C11H16N2O2.

This method is adaptable for the preparation of tert-butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate by starting from appropriately substituted bromoaniline or bromoacetophenone derivatives, followed by reduction and Boc protection.

Alternative Synthetic Route: Reductive Amination and Boc Protection

Another approach involves:

  • Step 1: Reaction of 2-bromoacetophenone with tert-butyl carbamate in the presence of a strong base such as sodium hydride to form an intermediate imine or enamine.
  • Step 2: Reduction of the intermediate using lithium aluminum hydride or sodium borohydride to yield the amino alcohol or amine.
  • Step 3: Protection of the amino group with tert-butyl chloroformate to afford the Boc-protected amino compound.

This route allows for the direct introduction of the amino group on the 2-bromophenyl ethyl scaffold, followed by protection to stabilize the amine functionality for further synthetic applications.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is scaled up with attention to:

  • Use of continuous flow reactors to improve reaction control and safety.
  • Optimization of reagent equivalents to maximize yield and minimize waste.
  • Employment of alternative catalysts and solvents to reduce costs and environmental impact.
  • Automation of purification steps such as chromatography or crystallization.

These adaptations ensure efficient production of this compound at scale while maintaining high purity and yield.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Boc protection of 2-amino-4-bromoaniline Boc anhydride, triethylamine, DCM, 0°C to RT 91 Column chromatography purification
2 Reductive amination of 2-bromoacetophenone Sodium hydride, tert-butyl carbamate, LiAlH4 Variable Multi-step, requires careful reduction
3 Industrial scale synthesis Continuous flow, alternative catalysts Optimized Focus on cost-efficiency and scalability

Research Findings and Characterization

  • The Boc protection step is highly efficient and yields a stable carbamate suitable for further transformations.
  • NMR and HRMS data confirm the integrity and purity of the synthesized compound.
  • The choice of solvent and base critically affects reaction rates and product purity.
  • Catalytic hydrogenation and palladium-catalyzed coupling reactions can be used for derivative synthesis starting from this compound.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the amine:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCH) or HCl in dioxane.

  • Mechanism : Acid-catalyzed cleavage of the carbamate ester bond, releasing CO₂ and forming the ammonium salt.

  • Applications : Enables further reactions at the amine site, such as amide bond formation or alkylation.

Bromophenyl Group Reactivity

The 2-bromophenyl group undergoes transition-metal-catalyzed cross-couplings, facilitating aryl functionalization:

Suzuki–Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, and a base (e.g., K₂CO₃).

  • Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

  • Product : Biaryl derivatives, useful in pharmaceutical intermediates.

Buchwald–Hartwig Amination

  • Reagents : Amines, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Mechanism : Palladium-mediated coupling of the aryl bromide with amines.

  • Product : Aryl amines, enabling diversification of the aromatic ring.

Amine Functionalization

The primary amine participates in nucleophilic reactions after Boc deprotection:

Schiff Base Formation

  • Reagents : Aldehydes or ketones.

  • Product : Imines, intermediates for further reduction or cyclization.

Acylation

  • Reagents : Acid chlorides or anhydrides.

  • Product : Amides, enhancing stability or modifying pharmacokinetic properties.

Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate oxygen, favoring regioselective reactivity at the bromophenyl and amine sites .

  • Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the aryl ring, facilitating cross-couplings .

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a tert-butyl group , an amino group , and a bromophenyl moiety , which contribute to its unique chemical reactivity. The amino group can participate in nucleophilic substitution reactions, while the bromine atom serves as a leaving group in various chemical transformations. This reactivity allows for the synthesis of diverse derivatives, making it a valuable building block in organic chemistry.

Medicinal Chemistry

  • Drug Development: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is explored as a precursor in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its structural features may enhance bioactivity and selectivity towards biological targets.
  • Therapeutic Potential: Ongoing research investigates its role as an inhibitor or substrate in biochemical assays, contributing to the understanding of enzyme mechanisms and protein-ligand interactions.

Organic Synthesis

  • Building Block: The compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. It serves as a protecting group for amines, enabling selective reactions without interference from the amino group.
  • Versatile Intermediate: Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it suitable for generating diverse chemical entities.

Case Study 1: Pharmaceutical Applications

In a study exploring the synthesis of enzyme inhibitors, this compound was used to develop compounds with enhanced binding affinity to target enzymes. The results demonstrated improved efficacy compared to existing inhibitors, highlighting its potential in drug design.

Case Study 2: Organic Synthesis

A research project focused on synthesizing novel derivatives of this compound through nucleophilic substitution reactions. The study revealed that modifying the bromophenyl moiety could significantly alter the biological activity of the resulting compounds, showcasing its utility in generating targeted bioactive molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues . The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate with key analogs, highlighting substituent effects on molecular weight, polarity, and synthetic utility:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Bromo C₁₃H₁₉BrN₂O₂ 315.21* Ortho-substitution enhances steric hindrance, influencing coupling reaction kinetics -
tert-Butyl (2-amino-2-(3-bromophenyl)ethyl)carbamate 3-Bromo C₁₃H₁₉BrN₂O₂ 315.21 Meta-substitution offers balanced electronic effects; used in peptide stapling
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 4-Chloro C₁₃H₁₉ClN₂O₂ 270.80 Para-substitution increases symmetry; higher crystallinity
tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate 4-Methoxy C₁₄H₂₂N₂O₃ 266.34 Methoxy group improves solubility in polar solvents
tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate 4-Amino, methylpropyl C₁₅H₂₄N₂O₂ 264.36 Amino group enables further functionalization (e.g., diazotization)

Biological Activity

Tert-butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure includes a tert-butyl group, an amino group, and a bromophenyl moiety, contributing to its unique reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉BrN₂O₂
  • Molecular Weight : 315.20 g/mol
  • Structural Features : The presence of the amino group allows for hydrogen bonding, while the bromophenyl group can engage in π-π interactions, enhancing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or nucleic acids.
  • Hydrophobic Interactions : The bromophenyl moiety enhances hydrophobic interactions, which can stabilize binding to enzyme active sites or receptor sites.

These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of bromophenyl-containing compounds exhibit significant antiproliferative effects on various cancer cell lines. For example, modifications of similar structures have demonstrated IC50 values indicating potent activity against human cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural properties. For instance, compounds with similar functionalities have been reported to inhibit tubulin polymerization, which is crucial in cancer treatment strategies .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study evaluated the effects of related compounds on human cancer cell lines. Compounds similar to this compound demonstrated a range of antiproliferative activities with IC50 values as low as 0.56 µM against certain cancer types .
  • Mechanistic Insights :
    • Research indicated that the interaction of related bromophenyl derivatives with tubulin leads to significant inhibition of polymerization, suggesting a potential mechanism for their anticancer effects. This was evidenced by flow cytometry studies showing alterations in cell cycle progression in treated cells .
  • Synthesis and Biological Evaluation :
    • A synthesis pathway for this compound has been detailed in literature, showcasing its versatility as a building block in organic synthesis and its subsequent biological evaluations indicating promising therapeutic applications .

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds compared to this compound:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamateSimilar backbone with bromophenylDifferent bromine position may affect activity
N-Boc-(S)-phenylalanineContains amino acid structureNaturally occurring amino acid; potential for peptide synthesis
tert-Butyl N-[2-amino-1-(4-bromophenyl)ethyl]carbamateSimilar backbone but different substitution patternMay exhibit different biological properties

This comparison highlights the potential versatility of this compound in drug design and organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-bromophenyl precursors with tert-butyl carbamate-protected amines. For example, similar carbamates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) are synthesized via nucleophilic substitution or catalytic coupling reactions under inert atmospheres (N₂/Ar) . Optimization may involve adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate stability, as tert-butyl carbamates are prone to hydrolysis under acidic conditions .

Q. How can the purity of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate be validated, and what analytical techniques are recommended?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm purity ≥95%. For structural elucidation, high-resolution mass spectrometry (HRMS) is critical, especially to distinguish regioisomers or diastereomers. FT-IR can verify the presence of carbamate C=O stretches (~1680–1720 cm⁻¹) and NH bands (~3300 cm⁻¹). Crystallization from ethyl acetate/hexane mixtures improves purity .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : While specific toxicity data for this compound are limited, analogous brominated carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) require PPE (gloves, goggles, lab coats) and fume hood use to avoid inhalation or skin contact. Store at 2–8°C under nitrogen to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom at the ortho position enhances steric hindrance, potentially reducing coupling efficiency compared to para-substituted analogs. Computational modeling (DFT) can predict transition-state geometries, while experimental screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) optimizes yields. Monitoring via ¹⁹F NMR (if fluorinated partners are used) or GC-MS helps track reaction progress .

Q. What strategies resolve contradictions in diastereoselectivity reported for similar carbamates during asymmetric synthesis?

  • Methodological Answer : Diastereomeric ratios (dr) depend on solvent polarity, temperature, and chiral auxiliaries. For example, tert-butyl carbamates with adjacent stereocenters (e.g., (R)-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate) show improved dr in toluene at −20°C compared to DCM. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms spatial arrangements .

Q. How can computational modeling predict intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

  • Methodological Answer : Use software like Mercury (Cambridge Crystallographic Database) to analyze X-ray diffraction data of analogous carbamates. For instance, Das et al. (2016) demonstrated that tert-butyl carbamates form N–H···O=C hydrogen bonds (2.8–3.0 Å) and C–H···π interactions in crystal lattices, stabilizing 3D architectures. Molecular dynamics simulations (Amber force field) assess packing efficiency and polymorphism risks .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?

  • Methodological Answer : Scale-up introduces issues like exothermicity and mixing inefficiencies. Continuous flow reactors improve heat dissipation and reduce racemization. For example, García et al. (2009) scaled enantioselective iodolactamization of tert-butyl carbamates using microreactors, achieving >90% ee. Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor critical quality attributes (CQAs) in real time .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for analogous tert-butyl carbamates under similar conditions?

  • Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Replicate reactions under rigorously anhydrous conditions (e.g., molecular sieves in THF) and compare with literature. For example, tert-butyl (2-(benzylamino)ethyl)carbamate synthesis yields range from 60–85% due to competing side reactions (e.g., Boc deprotection). Design of experiments (DoE) identifies critical factors (e.g., reagent addition rate) affecting reproducibility .

Q. Why do some studies report tert-butyl carbamates as stable under basic conditions, while others note decomposition?

  • Methodological Answer : Stability depends on substituent electronic effects. Electron-withdrawing groups (e.g., 2-bromophenyl) increase susceptibility to base-induced cleavage. Accelerated stability studies (40°C/75% RH) under varying pH (e.g., 7–12) quantify degradation pathways. LC-MS identifies hydrolyzed byproducts (e.g., free amines), guiding formulation adjustments (e.g., lyophilization for long-term storage) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 314.23 g/mol (C₁₃H₁₇BrN₂O₂)Calculated
Recommended Solvent THF, DMF, ethyl acetate
Typical Purity ≥95% (HPLC)
Stability Stable at −20°C under N₂; sensitive to acids
Reaction Optimization Parameters Impact
Temperature0–25°C (prevents Boc deprotection)↑ Yield
CatalystPd(OAc)₂/XPhos (for cross-coupling)↑ Selectivity
SolventToluene (enhances diastereoselectivity)↑ dr

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Reactant of Route 2
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate

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